Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate is a complex organic compound that features a unique combination of a benzo[d]thiazole ring, a nicotinoyl group, and a piperidine carboxylate ester
Mechanism of Action
Target of Action
The primary target of Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate is related to the tuberculosis bacterium (M. tuberculosis) . Benzothiazole derivatives have shown significant inhibitory activity against this bacterium .
Mode of Action
tuberculosis . The compound’s interaction with its target may involve the formation of hydrogen bonds with –OH and –NH protons, followed by the deprotonation of the most acidic protons .
Biochemical Pathways
Benzothiazole derivatives are known to affect various biological activities such as antimicrobial, antifungal, anti-inflammatory, and antitumor activities . The compound’s effect on these pathways could lead to downstream effects that inhibit the growth of M. tuberculosis .
Result of Action
The result of the compound’s action is the inhibition of the growth of M. tuberculosis . This is achieved through its interaction with the bacterium and its effect on various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Nicotinoylation: The benzo[d]thiazole derivative is then reacted with nicotinoyl chloride in the presence of a base such as triethylamine to form the nicotinoyl-substituted benzo[d]thiazole.
Piperidine Carboxylation: The final step involves the esterification of the nicotinoyl-substituted benzo[d]thiazole with piperidine-4-carboxylic acid methyl ester under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole and nicotinoyl rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzo[d]thiazole core structure.
Nicotinoyl Derivatives: Nicotinoyl chloride and nicotinic acid are examples of compounds containing the nicotinoyl group.
Piperidine Carboxylate Esters: Methyl piperidine-4-carboxylate and ethyl piperidine-4-carboxylate are similar in structure to the piperidine carboxylate ester.
Uniqueness
Methyl 1-(2-(benzo[d]thiazol-2-yl)nicotinoyl)piperidine-4-carboxylate is unique due to the combination of these three distinct functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
methyl 1-[2-(1,3-benzothiazol-2-yl)pyridine-3-carbonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-20(25)13-8-11-23(12-9-13)19(24)14-5-4-10-21-17(14)18-22-15-6-2-3-7-16(15)27-18/h2-7,10,13H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUMNOOECPZUJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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